5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE
Overview
Description
5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that contains a thiophene ring substituted with a thiazole moiety. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE typically involves the formation of the thiazole ring followed by its attachment to the thiophene core. Common synthetic methods include:
Cyclization Reactions: Thiazole rings can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Condensation Reactions: The condensation of thiophene derivatives with thiazole precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods often employ multi-step synthesis involving:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Green Chemistry Approaches: Utilization of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thiazole ring to thiazolidines using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiazolidines: Formed from reduction reactions.
Substituted Thiophenes and Thiazoles: Formed from substitution reactions.
Scientific Research Applications
5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects . Specific pathways and targets include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene and thiazole ring makes it a versatile scaffold for drug design and development .
Properties
IUPAC Name |
5-methyl-4-phenyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-13(11-5-3-2-4-6-11)12(9-20-10)14(18)17-15-16-7-8-19-15/h2-9H,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKRGYAOWYSXSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=NC=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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